molecular formula C3H7FN2 B13619982 3-Fluoropropanimidamide

3-Fluoropropanimidamide

Cat. No.: B13619982
M. Wt: 90.10 g/mol
InChI Key: MDTGZFLMCZPFNY-UHFFFAOYSA-N
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Description

3-Fluoropropanimidamide is an organic compound characterized by the presence of a fluorine atom attached to the third carbon of a propanimidamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoropropanimidamide typically involves the introduction of a fluorine atom into a propanimidamide precursor. One common method is the fluorination of propanimidamide using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. Continuous flow reactors and other modern techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoropropanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into fluorinated amines or other reduced forms.

    Substitution: The fluorine atom in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction may produce fluorinated amines.

Scientific Research Applications

3-Fluoropropanimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoropropanimidamide involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity to biological molecules. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    3-Fluoroamphetamine: A stimulant with similar fluorine substitution but different pharmacological properties.

    3-Fluoropyridine: A fluorinated heterocycle with applications in medicinal chemistry.

    3-Fluoro-4-hydroxyproline: A fluorinated amino acid derivative used in protein studies.

Uniqueness: 3-Fluoropropanimidamide is unique due to its specific structure and the presence of the fluorine atom at the third carbon position This unique positioning can result in distinct chemical and biological properties compared to other fluorinated compounds

Properties

Molecular Formula

C3H7FN2

Molecular Weight

90.10 g/mol

IUPAC Name

3-fluoropropanimidamide

InChI

InChI=1S/C3H7FN2/c4-2-1-3(5)6/h1-2H2,(H3,5,6)

InChI Key

MDTGZFLMCZPFNY-UHFFFAOYSA-N

Canonical SMILES

C(CF)C(=N)N

Origin of Product

United States

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